molecular formula C8H10N4O B2828680 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL CAS No. 1031967-54-0

5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL

Cat. No.: B2828680
CAS No.: 1031967-54-0
M. Wt: 178.195
InChI Key: PBJURIKWFHLHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a fused bicyclic structure known for its versatile biological activities and significant research value in medicinal chemistry . This scaffold is recognized for its ability to mimic purine bases, allowing it to interact with a variety of enzymatic targets . Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine core have been extensively investigated for their antiproliferative activities and potential as anticancer agents. Research indicates that such derivatives can inhibit cancer cell proliferation by suppressing key signaling pathways like ERK, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These actions can induce cell apoptosis and G2/M phase arrest in cancer cells, such as gastric cancer (MGC-803), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines . Furthermore, this chemotype has been explored as a potential inhibitor of other targets, including tubulin polymerization . Beyond oncology research, the [1,2,4]triazolo[1,5-a]pyrimidine structure serves as a key intermediate for the synthesis of various derivatives with antimicrobial and antifungal properties . The structural flexibility of the core allows for functionalization at multiple positions, enabling the optimization of pharmacological properties and the exploration of new biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPJIZSDWSBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been documented using several methods. For instance, one approach involves the reaction of appropriate precursors under controlled conditions to yield high purity compounds suitable for biological testing .

Antitumor Activity

Numerous studies have reported the antitumor properties of triazolo-pyrimidine derivatives. For example:

  • A series of synthesized derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Antiproliferative Effects on Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Mechanism of Action
Triazolo[1,5-a]pyrimidinesMCF-7 (Breast)10-20Apoptosis induction
Triazolo[1,5-a]pyrimidinesHT-29 (Colon)15-25Cell cycle arrest
Triazolo[1,5-a]pyrimidinesA549 (Lung)12-22Non-DHFR pathway

Antiviral Activity

The compound has also shown promise as an antiviral agent:

  • Researchers have identified derivatives that inhibit the influenza virus polymerase complex by targeting the PA-PB1 interface. These compounds exhibited significant antiviral activity at non-toxic concentrations .

Table 2: Antiviral Efficacy Against Influenza Virus

Compound TypeActivity LevelIC50 (µM)
Triazolo[1,5-a]pyrimidinesStrong inhibition of polymerase activity<10

Case Study: Anticancer Properties

A notable case study involved the synthesis and evaluation of a new series of triazolo-pyrimidine derivatives against MCF-7 breast cancer cells. The study found that specific modifications to the substituents on the pyrimidine ring significantly enhanced cytotoxicity. Derivatives with larger lipophilic groups showed improved activity compared to those with smaller or hydrophilic groups .

Case Study: Antiviral Properties

In another study focusing on influenza virus inhibition, derivatives based on the triazolo-pyrimidine scaffold were synthesized and tested for their ability to disrupt viral replication. These compounds showed effective binding to viral polymerase components, leading to reduced viral load in infected cell cultures .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:

Compound Name & CAS (if available) Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target: 5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-Ethyl, 2-Methyl, 7-OH C₈H₁₀N₄O (est.) ~178.19 (est.) Potential herbicide (inferred)
5-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-one (198953-53-6) 5-Methyl, 2-CF₃, 7-one C₇H₅F₃N₄O 218.14 High electronegativity; agrochemical applications
5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (40775-78-8) 5-Methyl, 2-SCH₃, 7-OH C₇H₈N₄OS 196.23 Anti-fog agent; moderate solubility
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (32449-41-5) 6-Bromo, 5-Methyl, 7-OH C₆H₅BrN₄O 229.03 Anti-fog; lower solubility
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide 5,7-Dimethyl, 2-sulfonamide Varies >300 (est.) Herbicide (ALS inhibitor)
Key Observations:

Trifluoromethyl (CF₃) in CAS 198953-53-6 increases metabolic stability and electronegativity, common in agrochemicals . Sulfonamide groups in derivatives enable strong hydrogen bonding with ALS, critical for herbicidal activity .

Solubility Trends :

  • Hydroxyl (-OH) and sulfonamide groups improve aqueous solubility, whereas bromine and CF₃ reduce it. The target compound’s -OH group may balance lipophilicity and solubility .

Biological Activity

5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that compounds in this class can modulate key pathways associated with cancer proliferation and apoptosis.

Key Targets:

  • Adenosine Monophosphate (AMP) Phosphodiesterase : Inhibitors of this enzyme can enhance intracellular cAMP levels, leading to increased cardiac output and potential applications in cardiovascular diseases .
  • Cell Cycle Regulation : The compound has shown effects on cell cycle arrest and apoptosis in cancer cells by targeting specific kinases involved in cell proliferation .

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MGC-8039.47Induces apoptosis via ERK signaling pathway inhibition
HCT-1169.58Cell cycle arrest and apoptosis induction
MCF-713.1Disruption of cell signaling pathways

These findings indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines.

Cardiovascular Effects

In cardiovascular studies, derivatives of triazolo-pyrimidines have been shown to significantly enhance cardiac output without increasing heart rate. For example, a related compound demonstrated a cardiac output increase of 69% in canine models after intravenous administration .

Case Studies

  • Study on Antiproliferative Effects :
    A series of derivatives were synthesized and tested for their antiproliferative activities. Among them, a compound structurally similar to this compound exhibited potent inhibition of cancer cell growth through modulation of the ERK signaling pathway .
  • Cardiovascular Application :
    In a controlled study involving dogs treated with a triazolo-pyrimidine derivative at a dosage of 5 mg/kg/h, researchers observed sustained increases in cardiac output for two hours post-administration without significant changes in heart rate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization reactions using precursors like hydrazinyl derivatives and substituted ketones. For example, refluxing 3,5-diamino-1,2,4-triazole with ethyl-substituted 1,3-butanediones in ethanol (70–80°C, 6–8 hours) yields the triazolopyrimidine core. Purification via recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, chloroform/acetone) is critical to achieve >85% purity .
  • Key Variables : Solvent choice (ethanol vs. DMF), temperature control, and stoichiometric ratios of precursors significantly impact yield. Lower temperatures (<60°C) often lead to incomplete cyclization, while excess ketone derivatives may cause side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H NMR : Distinct peaks for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) and hydroxyl proton (δ 10–12 ppm, broad) confirm substitution patterns .
  • IR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C=O) validate functional groups .
  • MS : Molecular ion peaks at m/z 179 (C8H10N4O) align with theoretical molecular weight .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Solubility is assessed via shake-flask experiments in buffers (pH 1–13). The compound shows moderate solubility in ethanol (25 mg/mL) and DMSO (>50 mg/mL) but precipitates in aqueous solutions at pH >7 due to deprotonation of the hydroxyl group. Stability studies (HPLC monitoring) reveal degradation <5% over 24 hours at 25°C but accelerated hydrolysis under acidic conditions (pH <3) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl/methyl substitution) influence binding affinities to biological targets like viral polymerases?

  • Methodology :

  • Molecular Docking : Simulations (AutoDock Vina) using crystal structures of viral polymerases (e.g., HIV-1 RT) reveal that the ethyl group enhances hydrophobic interactions with the enzyme’s active site, while the hydroxyl group forms hydrogen bonds with conserved residues (e.g., Lys103) .
  • Comparative SAR : Derivatives with bulkier substituents (e.g., trifluoromethyl at position 5) show reduced activity due to steric hindrance, as evidenced by IC50 shifts from 0.8 µM (parent compound) to >10 µM .
    • Data Contradiction : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods like SPR or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported anticancer activity across cell lines?

  • Methodology :

  • Cell Line Profiling : Test cytotoxicity (MTT assay) in panels of cancer cells (e.g., HeLa, MCF-7) with controls for metabolic activity (e.g., ROS levels).
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (flow cytometry) can clarify mode of action. For example, conflicting data in breast cancer models may reflect differential expression of target kinases (e.g., EGFR vs. CDK2) .
    • Table : Comparative Anticancer Activity
Cell LineIC50 (µM)Proposed TargetReference
HeLa2.1Topoisomerase II
MCF-78.7CDK4/6

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Methodology :

  • QSPR Models : Use descriptors like logP (calculated: 1.8), polar surface area (PSA: 75 Ų), and molecular weight (179 g/mol) to predict BBB penetration. Derivatives with reduced PSA (<60 Ų) via hydroxyl group masking (e.g., prodrug esters) show improved predicted permeability .
  • MD Simulations : Assess membrane partitioning in lipid bilayers (CHARMM-GUI). The ethyl group enhances lipid interaction, but the hydroxyl group limits passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.